Sor-C13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

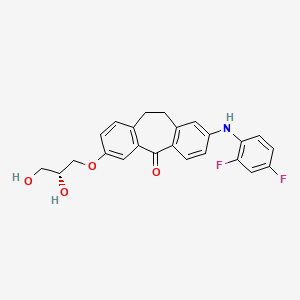

SOR-C13 is an inhibitor of transient receptor potential cation channel vanilloid family member 6 (TRPV6, CaT1 or CATL) with potential antineoplastic activity. TRPV6 calcium channel inhibitor this compound binds to TRPV6 and prevents the influx of calcium ions into TRPV6-expressing tumor cells. This inhibits the activation of nuclear factor of activated T-cell (NFAT) transcription complex which may result in an inhibition of calcium-dependent cancer cell proliferation and an induction of apoptosis in tumor cells overexpressing TRPV6.

Scientific Research Applications

Mechanism of Action in Cancer Treatment

SOR-C13, a peptide derived from soricidin, has been studied for its potential in treating epithelially-derived cancers. It specifically targets and inhibits the TRPV6 calcium channel, known as an oncochannel, which is over-expressed in various cancers such as breast, ovarian, and prostate cancer. Over-expression of TRPV6 is associated with poor prognosis due to its role in facilitating calcium influx into cells, activating processes that contribute to oncogenesis. Research shows that this compound can significantly inhibit NFAT activation, a gene transcription factor involved in multiple oncogenic processes. This suggests its potential as a first-in-class drug for the treatment of solid tumors (Rice et al., 2018).

In Vivo Efficacy and Tumor Targeting

In vivo studies using xenograft models and fluorescent imaging have demonstrated the efficacy of this compound in a range of epithelial tumors. Furthermore, studies have shown that this compound accumulates preferentially at tumor sites, indicating its potential for targeted cancer therapy. Specific binding and internalization of this compound in cancer cells with high TRPV6 expression were observed, highlighting its specificity for TRPV6-expressing cancer cells (Davey et al., 2016).

Diagnostic Potential in Imaging

Research has also explored the diagnostic potential of this compound. Molecular imaging methods have shown that this compound and related peptides can target tumor sites in animal models, suggesting applications in diagnosing various carcinomas, including ovarian, breast, thyroid, prostate, and certain leukemias and lymphomas (Bowen et al., 2013).

Preclinical and Clinical Trial Insights

This compound has completed a Phase I clinical trial for the treatment of epithelial-derived cancers. The trial focused on the safety, tolerability, pharmacokinetics, and efficacy of this compound, suggesting its potential as a safe and effective treatment option. The study also provided insights into the dose-response relationship and pharmacodynamic effects of this compound in patients with advanced solid tumors (Fu et al., 2017).

properties

CAS RN |

1187852-48-7 |

|---|---|

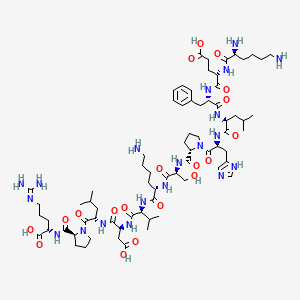

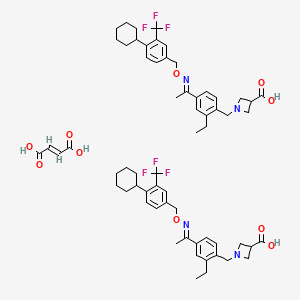

Molecular Formula |

C72H116N20O1 |

Molecular Weight |

1565.841 |

IUPAC Name |

L-Arginine, L-lysyl-L-alpha-glutamyl-L-phenylalanyl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-prolyl- |

InChI |

InChI=1S/C72H116N20O19/c1-39(2)31-48(84-63(102)49(33-42-17-8-7-9-18-42)85-60(99)46(24-25-56(94)95)81-59(98)44(75)19-10-12-26-73)62(101)88-52(34-43-36-78-38-80-43)70(109)92-30-16-23-55(92)67(106)89-53(37-93)65(104)82-45(20-11-13-27-74)61(100)90-58(41(5)6)68(107)86-50(35-57(96)97)64(103)87-51(32-40(3)4)69(108)91-29-15-22-54(91)66(105)83-47(71(110)111)21-14-28-79-72(76)77/h7-9,17-18,36,38-41,44-55,58,93H,10-16,19-35,37,73-75H2,1-6H3,(H,78,80)(H,81,98)(H,82,104)(H,83,105)(H,84,102)(H,85,99)(H,86,107)(H,87,103)(H,88,101)(H,89,106)(H,90,100)(H,94,95)(H,96,97)(H,110,111)(H4,76,77,79)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-/m0/s1 |

InChI Key |

LGANPTNILMNMES-TVNHODDRSA-N |

SMILES |

N=C(N)NCCC[C@@H](C(O)=O)NC([C@H]1N(C([C@H](CC(C)C)NC([C@H](CC(O)=O)NC([C@H](C(C)C)NC([C@H](CCCCN)NC([C@H](CO)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H](CC(C)C)NC([C@H](CC4=CC=CC=C4)NC([C@H](CCC(O)=O)NC([C@H](CCCCN)N)=O)=O)=O)=O)=O)CCC2)=O)=O)=O)=O)=O)=O)CCC1)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

SOR-C13; SOR-C-13; SOR-C 13; SORC13; SORC-13; SORC 13; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)

![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)

![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)